molecular formula C17H17Cl2N5O B11306723 N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine

N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B11306723
M. Wt: 378.3 g/mol
InChI Key: YSHCDPZYCBIZDP-UHFFFAOYSA-N
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Description

N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine typically involves multiple steps. One common route includes the reaction of 2-ethyl-2H-tetrazol-5-amine with 2-[(2,4-dichlorobenzyl)oxy]benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-N-(2,5-dimethylphenyl)amine
  • N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2H-tetrazol-5-amine

Uniqueness

N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H17Cl2N5O

Molecular Weight

378.3 g/mol

IUPAC Name

N-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C17H17Cl2N5O/c1-2-24-22-17(21-23-24)20-10-12-5-3-4-6-16(12)25-11-13-7-8-14(18)9-15(13)19/h3-9H,2,10-11H2,1H3,(H,20,22)

InChI Key

YSHCDPZYCBIZDP-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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